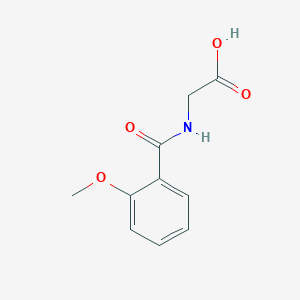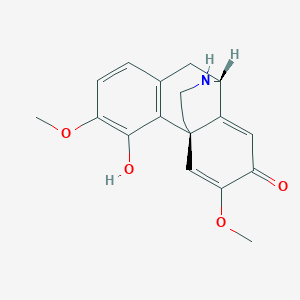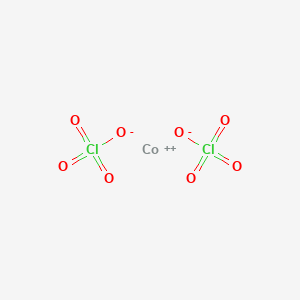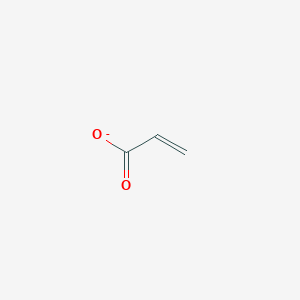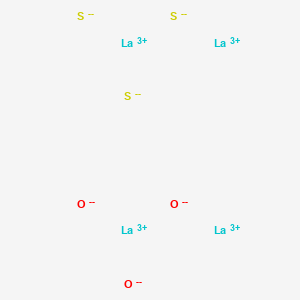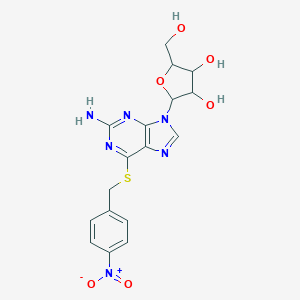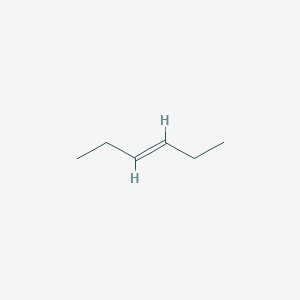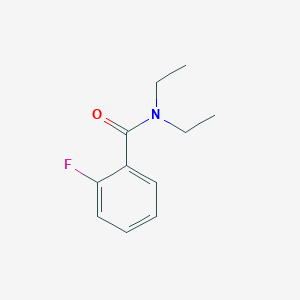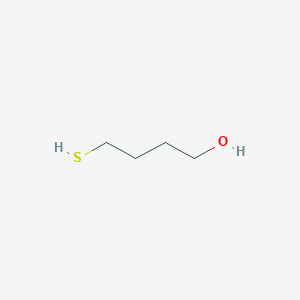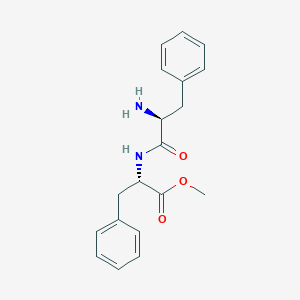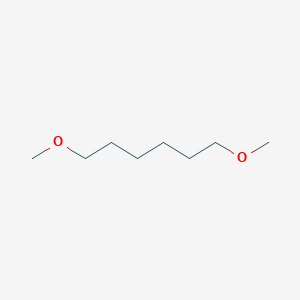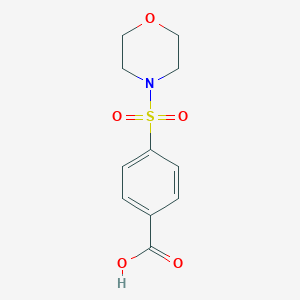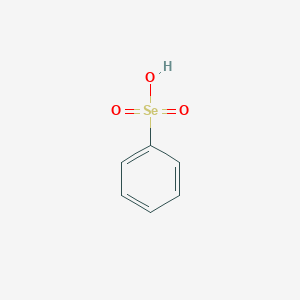
Benzeneselenonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneselenonic acid (BSA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BSA belongs to the family of selenonic acids, which are organic compounds containing a selenium atom bonded to a carboxyl group. BSA has a molecular formula of C6H5O2Se and a molecular weight of 195.06 g/mol.
Mecanismo De Acción
The mechanism of action of Benzeneselenonic acid is not well understood, but it is believed to involve the interaction of the selenium atom with biological molecules such as proteins and DNA. Benzeneselenonic acid has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Benzeneselenonic acid has been shown to have both beneficial and harmful effects on biochemical and physiological systems. In vitro studies have demonstrated that Benzeneselenonic acid can induce oxidative stress and DNA damage in cells, which may contribute to its cytotoxic effects. However, Benzeneselenonic acid has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzeneselenonic acid in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This property makes Benzeneselenonic acid a promising candidate for cancer therapy. However, one limitation of using Benzeneselenonic acid is its potential toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are several future directions for research on Benzeneselenonic acid. One direction is to elucidate the mechanism of action of Benzeneselenonic acid in more detail, which may lead to the development of more effective cancer therapies. Another direction is to explore the use of Benzeneselenonic acid as a catalyst for organic reactions, which may have applications in the chemical industry. Additionally, the use of Benzeneselenonic acid as a stabilizer for metal nanoparticles may lead to the development of new materials with unique properties.
Métodos De Síntesis
Benzeneselenonic acid can be synthesized by the oxidation of benzeneselenol using hydrogen peroxide or potassium permanganate. The reaction can be carried out in aqueous or organic solvents, and the yield of Benzeneselenonic acid depends on the reaction conditions such as temperature, pH, and concentration of reactants.
Aplicaciones Científicas De Investigación
Benzeneselenonic acid has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, Benzeneselenonic acid has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, Benzeneselenonic acid has been used as a precursor for the synthesis of selenium-containing nanoparticles and as a stabilizer for metal nanoparticles. In catalysis, Benzeneselenonic acid has been used as a catalyst for various organic reactions.
Propiedades
Número CAS |
10505-00-7 |
|---|---|
Fórmula molecular |
C6H6O3Se |
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
benzeneselenonic acid |
InChI |
InChI=1S/C6H6O3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) |
Clave InChI |
IGJSLKQBNWRTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se](=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)[Se](=O)(=O)O |
Sinónimos |
Benzeneselenonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



